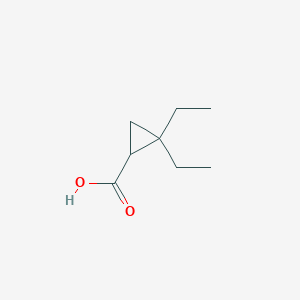

2,2-二乙基环丙烷羧酸

描述

Synthesis Analysis The synthesis of cyclopropane derivatives, including 2,2-Diethylcyclopropanecarboxylic acid, often involves methods that ensure the incorporation of substituents into the cyclopropane ring with high selectivity and efficiency. Techniques such as iodocarbocyclization, azidation, saponification, and reduction have been developed for the synthesis of related cyclopropane dicarboxylic acids (Mangelinckx et al., 2019). Additionally, the stereospecific conversion of related compounds indicates the importance of stereochemistry in the synthesis processes (Hoffman et al., 1982).

Molecular Structure Analysis The molecular structure of cyclopropane derivatives plays a crucial role in their reactivity and interactions. For instance, the carboxyl group orientation relative to the cyclopropane ring influences the activity of enzymes such as 1-aminocyclopropane-1-carboxylic acid synthase, demonstrating the significance of molecular configuration (Li & Mattoo, 1994). Additionally, the crystal structures of related compounds provide insights into potential π interactions and conformational preferences, relevant for understanding the behavior of 2,2-Diethylcyclopropanecarboxylic acid (Korp et al., 1983).

Chemical Reactions and Properties Cyclopropane carboxylic acids undergo various chemical reactions, reflecting their reactivity and potential applications. For example, the conversion of 1-aminocyclopropanecarboxylic acid derivatives to ethylene in plants illustrates the bioactivity of cyclopropane compounds and their role in biological processes (Polko & Kieber, 2019). Additionally, cyclopropane derivatives can inhibit enzymes such as ACC oxidase, highlighting their potential as biochemical tools or therapeutics (Dourtoglou & Koussissi, 2000).

Physical Properties Analysis The physical properties of cyclopropane derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of substituents like the diethyl groups in 2,2-Diethylcyclopropanecarboxylic acid affects these properties, which in turn influences their applications and handling.

Chemical Properties Analysis Chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of cyclopropane carboxylic acids in different environments. The electron-donating effects of alkyl groups, as well as the strain in the cyclopropane ring, contribute to the unique chemical properties of these compounds. Studies on related cyclopropane and cyclopropene compounds provide insights into how structural variations affect their chemical behavior (Krasnov, Korolyova, & Levit, 2003).

科学研究应用

环丙烷羧酸,包括 2,2-二烷基环丙烷羧酸等变体,已因其作为植物生长调节剂的潜力而被探索。例如,某些环丙烷羧酸已被证明可以抑制苹果 1-氨基环丙烷-1-羧酸氧化酶,从而减少水果中的乙烯产生,这对于控制成熟和腐败过程至关重要 (Dourtoglou & Koussissi, 2000).

在药物研究中,某些环丙烷羧酸衍生物已显示出作为潜在抗抑郁剂的希望,其活性高于标准治疗方法,如丙咪嗪和去甲丙咪嗪 (Bonnaud et al., 1987).

在有机化学中,这些化合物因其独特的反应和合成路线而具有重要意义。例如,已经有效地合成了这些酸的对映体纯变体,这对于在药物和农药中生产手性产物至关重要 (Onoda et al., 1996).

它们还在植物发育和逆境反应中发挥作用。例如,1-氨基环丙烷-1-羧酸(一种相关化合物)已被确定为一种独立于其作为乙烯前体的生长调节剂,影响植物发育和细胞壁信号传导 (Polko & Kieber, 2019).

环丙烷羧酸及其衍生物在神经病理学的治疗中也具有潜力。例如,1-氨基环丙烷-1-羧酸已显示出阻断由 N-甲基-D-天冬氨酸引起的惊厥的功效,表明其在治疗神经系统疾病中的应用 (Skolnick et al., 1989).

在农业中,环丙烷羧酸的衍生物已显示出除草剂和杀菌剂活性,表明其在作物保护中的潜在用途 (Tian et al., 2009).

属性

IUPAC Name |

2,2-diethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIHKNHVJCKLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293802 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethylcyclopropanecarboxylic acid | |

CAS RN |

108420-15-1 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)